molecular formula C7H4BrF2I B8143080 2-Bromo-1-(difluoromethyl)-4-iodobenzene

2-Bromo-1-(difluoromethyl)-4-iodobenzene

Cat. No.: B8143080
M. Wt: 332.91 g/mol
InChI Key: OPKGPLBIKJLFGN-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-iodobenzene is an organohalogen compound that features both bromine and iodine atoms attached to a benzene ring, along with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-4-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-4-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.

    Coupling Products: Products typically include biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-iodobenzene in chemical reactions typically involves the activation of the carbon-halogen bonds. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-halogen bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(difluoromethyl)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. This dual-halogen structure allows for more versatile synthetic applications and the potential for creating more complex molecules.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGPLBIKJLFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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